molecular formula C10H13NO B13168638 (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 1228559-62-3

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B13168638
CAS No.: 1228559-62-3
M. Wt: 163.22 g/mol
InChI Key: JGBIMURCUPHILK-SECBINFHSA-N
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Description

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common synthetic route includes:

    Reduction of Naphthalene: Naphthalene is first reduced to 5,6,7,8-tetrahydronaphthalene using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Amination: The resulting tetrahydronaphthalene is then subjected to amination reactions to introduce the amino group at the 5th position. This can be achieved using reagents like ammonia or amines under suitable conditions.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1st position through hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with halogens, alkyl groups, or other functional groups using reagents like halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkylated derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol with similar chemical properties but different biological activity.

    5-amino-1-naphthol: Lacks the tetrahydro structure, resulting in different reactivity and applications.

    5,6,7,8-tetrahydronaphthalen-1-ol:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups

Properties

CAS No.

1228559-62-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2/t9-/m1/s1

InChI Key

JGBIMURCUPHILK-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)N

Origin of Product

United States

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